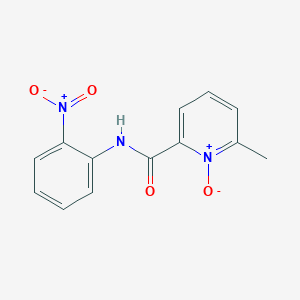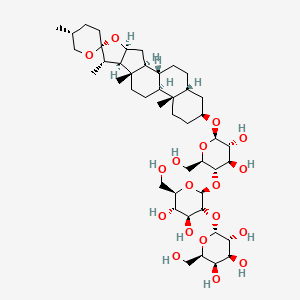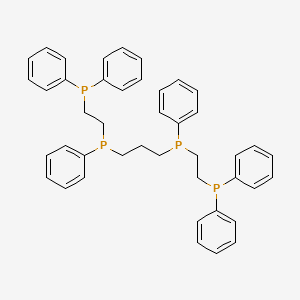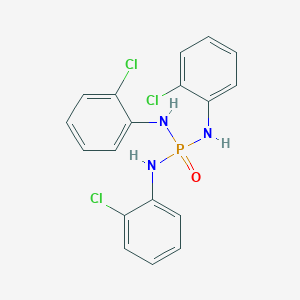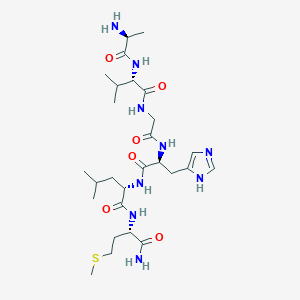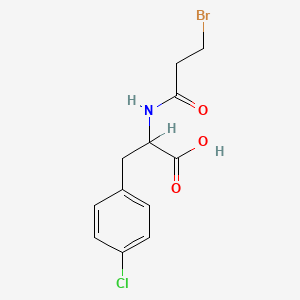![molecular formula C10H14Cl3O4Sn2 B14626390 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1) CAS No. 54807-84-0](/img/structure/B14626390.png)
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes tetraethenyl groups and a trichloroacetyl group attached to a distannoxanyl core, with water as a component of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) typically involves the reaction of tetraethenyl tin compounds with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. The compound is then purified through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The tetraethenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce compounds with different functional groups attached to the tin atoms.
Scientific Research Applications
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tin atoms can also coordinate with various ligands, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1)
Uniqueness
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is unique due to its tetraethenyl groups, which provide distinct reactivity and properties compared to similar compounds with different organic groups. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54807-84-0 |
|---|---|
Molecular Formula |
C10H14Cl3O4Sn2 |
Molecular Weight |
542.0 g/mol |
InChI |
InChI=1S/C2HCl3O2.4C2H3.H2O.O.2Sn/c3-2(4,5)1(6)7;4*1-2;;;;/h(H,6,7);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
InChI Key |
QFOGVJRYBQWZSJ-UHFFFAOYSA-M |
Canonical SMILES |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


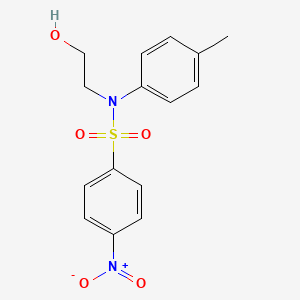
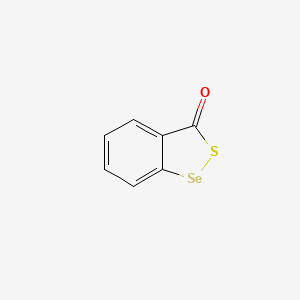
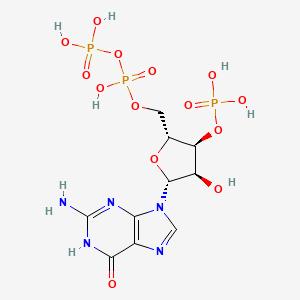
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
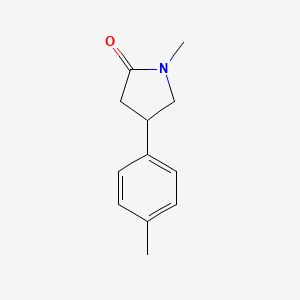
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
